2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)-

Excited-state lifetime Regioisomer comparison High-resolution spectroscopy

CAS 79960‑24‑0 is the (E) isomer of the N1‑methyl‑substituted methyl urocanate ester, an imidazole‑acrylic acid conjugate that places the methyl group on the sterically hindered N1 position of the imidazole ring. The compound is formally designated 2‑propenoic acid, 3‑(1‑methyl‑1H‑imidazol‑5‑yl)‑, methyl ester, (E)‑, and it is structurally distinct from the more common N3‑methyl regioisomer and from N‑unsubstituted urocanate esters.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 79960-24-0
Cat. No. B2591938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)-
CAS79960-24-0
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESCN1C=NC=C1C=CC(=O)OC
InChIInChI=1S/C8H10N2O2/c1-10-6-9-5-7(10)3-4-8(11)12-2/h3-6H,1-2H3/b4-3+
InChIKeyFKJVYIOTRBELHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (E)-3-(1-Methyl-1H-imidazol-5-yl)acrylate (CAS 79960-24-0) – Procuring the Definitive N1‑Methyl Urocanate for Regiospecific R&D


CAS 79960‑24‑0 is the (E) isomer of the N1‑methyl‑substituted methyl urocanate ester, an imidazole‑acrylic acid conjugate that places the methyl group on the sterically hindered N1 position of the imidazole ring [1]. The compound is formally designated 2‑propenoic acid, 3‑(1‑methyl‑1H‑imidazol‑5‑yl)‑, methyl ester, (E)‑, and it is structurally distinct from the more common N3‑methyl regioisomer and from N‑unsubstituted urocanate esters. Its distinguishing features—defined E‑geometry, N1‑regiochemistry, and small‑alkyl ester—dictate its behavior in photochemical, synthetic, and materials‑chemistry contexts, making precise identity control essential for reproducible procurement.

Why Generic Urocanate Esters Cannot Substitute for (E)‑N1‑Methyl Methylurocanate in Critical Experimental Workflows


Generic urocanate esters—whether N‑unsubstituted methyl urocanate (CAS 52363‑40‑3), the ethyl analog, or the N3‑methyl regioisomer—exhibit fundamentally different photochemical, conformational, and reactivity profiles from the N1‑methyl (E) isomer. The N1‑methyl substituent disrupts the intramolecular N1‑H···O═C hydrogen bond that stabilizes the Z isomer in N‑unsubstituted urocanates, thereby inverting isomer stability trends [1]. Furthermore, the steric encumbrance at N1 alters excited‑state lifetimes [2] and influences regioselectivity in photodimerization and cycloaddition chemistry. These differences are not cosmetic; substituting an incorrect regioisomer or ester will produce non‑overlapping photostationary states, divergent synthetic outcomes, and irreproducible physical measurements. The quantitative evidence below establishes exactly where the N1‑methyl (E) ester differentiates and why specification at procurement is mandatory.

Product‑Specific Quantitative Evidence Guide for CAS 79960‑24‑0: Differentiating (E)‑N1‑Methyl Methylurocanate from Closest Analogs


Regioisomer Excited‑State Dynamics: N1‑Methyl vs. N3‑Methyl Methylurocanate

High‑resolution spectroscopic investigation of the two N‑methyl regioisomers of methylurocanate reveals qualitatively divergent excited‑state dynamics. The N1‑methyl isomer (Dime(iso)UA, the target compound) exhibits excitation to a relatively long‑lived ππ* state with limited Franck‑Condon activity, whereas the N3‑methyl isomer (Dime‑UA) displays a ππ* state with ultrafast decay dynamics [1]. UV‑depletion experiments further indicate multiple conformer involvement for the N1‑methyl isomer, a feature not observed for the N3‑methyl counterpart.

Excited-state lifetime Regioisomer comparison High-resolution spectroscopy

N1‑Methyl as the Sterically Hindered Minor Regioisomer: Synthetic Accessibility Defines Procurement Necessity

Under conventional N‑methylation conditions, (benz)imidazoles preferentially yield the N3‑methyl (less hindered) regioisomer. The N1‑methyl regioisomer represented by CAS 79960‑24‑0 is the sterically more hindered, thermodynamically less stable, and typically minor product, requiring specialized methodology—such as the highly regioselective protocol reported by Van Den Berge and Robiette—to access synthetically useful quantities [1]. The N1‑substitution pattern places the methyl group in the sterically congested environment adjacent to the acrylate side chain, a geometry that cannot be achieved with N3‑methyl or N‑unsubstituted alternatives.

Regioselective N-methylation Steric hindrance Minor regioisomer synthesis

Z‑Isomer Stabilization Reversal: N1‑Methylation Blocks the Intramolecular H‑Bond Found in N‑Unsubstituted Urocanates

In N‑unsubstituted methyl urocanate, the Z isomer is more stable than the E isomer—a reversal of the normal cinnamate‑type stability order—due to a moderately strong intramolecular N1‑H···O═C hydrogen bond [1]. N1‑methylation (as in CAS 79960‑24‑0) removes the hydrogen‑bond donor, thereby restoring the conventional stability order (E > Z) and fundamentally altering the photostationary state composition under irradiation. Computational analysis by MM2 and PM3 confirms that N‑methylation perturbs the accessible conformational space and relative energies of the E and Z isomers compared to the parent urocanate [2].

Intramolecular hydrogen bonding Isomer stability reversal Conformational analysis

Ester‑Controlled Photodimerization Selectivity: Methyl Urocanate Gives Distinct Product Distribution vs. Allyl Urocanate

Upon photosensitized dimerization, methyl urocanate yields a 2:1 mixture of two diastereomeric cyclobutane dimers—dimethyl c‑3,t‑4‑di(1H‑imidazol‑4‑yl)cyclobutane‑r‑1,t‑2‑dicarboxylate and its t‑3,c‑4 diastereomer—whereas the allyl ester, under identical conditions, gives exclusively the c‑3,t‑4 diastereomer in high yield [1]. This demonstrates that the ester substituent exerts direct stereochemical control over the [2+2] photocycloaddition outcome.

Photodimerization Cyclobutane diastereoselectivity Ester group effect

High‑Confidence Application Scenarios for CAS 79960‑24‑0 Grounded in Quantitative Differentiation Evidence


Conformer‑Resolved Photodynamics and Excited‑State Lifetime Engineering

Teams using femtosecond pump‑probe spectroscopy or frequency‑resolved laser techniques to map imidazole‑acrylic chromophore potential energy surfaces require the N1‑methyl regioisomer specifically. The long‑lived ππ* state and multi‑conformer landscape documented for this isomer [1] provide a testbed for studying excited‑state hydrogen‑bonding disruption and conformer‑specific dynamics that the N3‑methyl isomer cannot offer.

Regioisomer‑Specific Biomimetic and Medicinal Chemistry

The N1‑methyl substitution pattern mimics the steric environment observed in Nτ‑methylhistidine‑containing peptides and in certain urocanate‑derived natural product analogs explored as taxol biomimetics [1]. Procuring CAS 79960‑24‑0 eliminates the risk of mis‑annotated biological activity arising from unintended use of the N3‑methyl regioisomer.

Photoresponsive Material Design Leveraging Inverted E/Z Stability

Because N1‑methylation restores the conventional E > Z stability order, the (E)‑N1‑methyl methylurocanate serves as a well‑behaved model chromophore for photoalignment layers, molecular switches, and UV‑curable coatings where a predictable trans‑to‑cis photoisomerization direction is required—contrasting with the anomalous Z‑stabilized behavior of N‑unsubstituted urocanates [1][2].

Stereochemically Defined [2+2] Cycloaddition Building Blocks

Synthetic groups pursuing imidazole‑functionalized cyclobutane scaffolds for metal‑organic frameworks or bioactive molecules benefit from the predictable 2:1 diastereomer ratio delivered by the methyl ester [1], enabling rational selection between methyl and allyl urocanate feedstocks depending on the desired stereochemical outcome.

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